molecular formula C10H11ClFNO B13047596 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl

Katalognummer: B13047596
Molekulargewicht: 215.65 g/mol
InChI-Schlüssel: FCNYGJWOHGTSAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride is a chemical compound that belongs to the class of benzazepines Benzazepines are seven-membered heterocyclic compounds containing nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[B]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . The reaction is typically carried out under reflux conditions, followed by precipitation, washing, and drying to obtain the desired product in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography may be employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while halogenation can introduce halogen atoms into the benzazepine ring.

Wissenschaftliche Forschungsanwendungen

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C10H11ClFNO

Molekulargewicht

215.65 g/mol

IUPAC-Name

6-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C10H10FNO.ClH/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9;/h2,4-5H,1,3,6H2,(H,12,13);1H

InChI-Schlüssel

FCNYGJWOHGTSAW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC=C2F)NC(=O)C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.